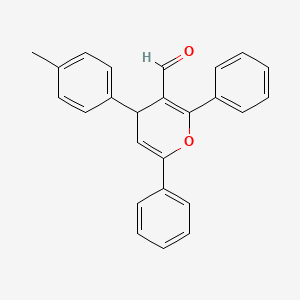

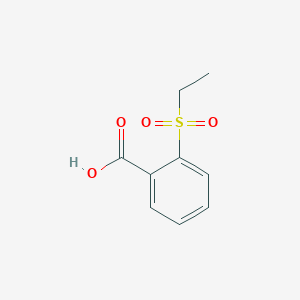

![molecular formula C19H16N2O2 B2936692 (E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-91-0](/img/structure/B2936692.png)

(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

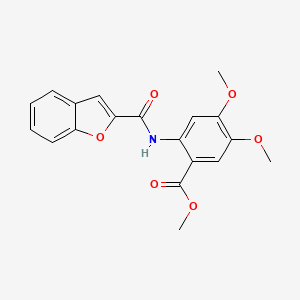

The compound “(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyrroloquinazolinone core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the nitrogen atoms in the ring could potentially allow for hydrogen bonding interactions .Wissenschaftliche Forschungsanwendungen

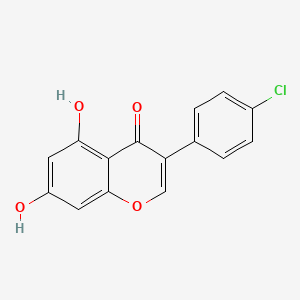

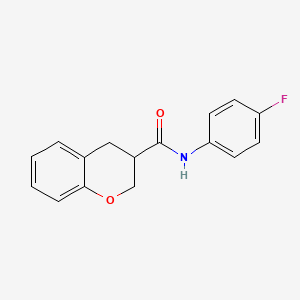

Potential VEGFR-2 Inhibitors

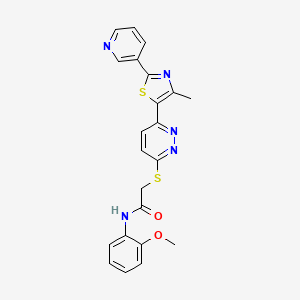

Quinoxaline derivatives, including “(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one”, have been designed and synthesized as potential VEGFR-2 inhibitors . VEGFR-2 is a key receptor in the VEGF pathway, which plays a crucial role in angiogenesis, a process that is critical for tumor growth and metastasis .

Anti-Proliferative Evaluations

These compounds have been tested against three human cancer cell lines (HepG-2, MCF-7, and HCT-116) for their anti-proliferative activities . Some of these compounds showed better anti-proliferative activities than doxorubicin and sorafenib .

Inhibitory Activities Against VEGFR-2

The most active anti-proliferative derivatives were selected to evaluate their inhibitory activities against VEGFR-2 . The tested compounds displayed good inhibitory activity with IC50 values ranging from 0.75 to 1.36 μM .

Docking Studies

Docking studies revealed that the synthesized compounds have good binding patterns against the prospective molecular target; VEGFR-2 .

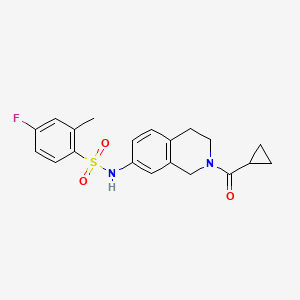

ADMET and Toxicity Studies

In silico, ADMET and toxicity studies showed a high level of drug likeness for the synthesized compounds .

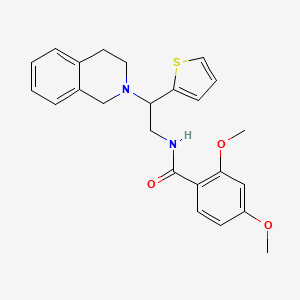

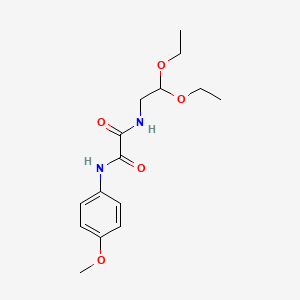

Direct C3-Functionalization

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention, due to their diverse biological activities and chemical properties . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .

Wirkmechanismus

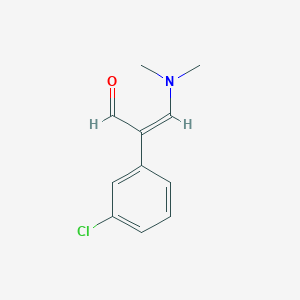

Target of Action

The compound belongs to the class of quinoxalinones . Compounds in this class often exhibit diverse biological activities and chemical properties . They may interact with various targets in the body, but without specific studies on this compound, it’s hard to identify its primary targets.

Mode of Action

The mode of action of quinoxalinones can vary greatly depending on their specific structure and the target they interact with. Some quinoxalinones, for example, inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial viability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Some quinoxalinones have been found to have anticancer properties , but it’s unclear if this specific compound has similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3E)-3-[(2-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-23-17-9-5-2-6-13(17)12-14-10-11-21-16-8-4-3-7-15(16)19(22)20-18(14)21/h2-9,12H,10-11H2,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULICNYIDLNCPR-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)propanamide](/img/structure/B2936616.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2936625.png)